Cas no 68253-27-0 (Benzenamine, 4-[(4-bromophenyl)thio]-N,N-dimethyl-)

Benzenamine, 4-[(4-bromophenyl)thio]-N,N-dimethyl-, is a brominated aromatic amine derivative featuring a thioether linkage. This compound is characterized by its dimethylamino and 4-bromophenylthio substituents, which contribute to its utility in organic synthesis and pharmaceutical intermediates. The presence of the bromine atom enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, making it valuable for constructing complex molecular architectures. Its stable thioether bridge also offers potential applications in materials science, particularly in the development of sulfur-containing polymers or ligands for catalysis. The compound's well-defined structure and functional groups ensure consistent performance in research and industrial applications.
Benzenamine, 4-[(4-bromophenyl)thio]-N,N-dimethyl- structure
68253-27-0 structure
Product Name:Benzenamine, 4-[(4-bromophenyl)thio]-N,N-dimethyl-
CAS No:68253-27-0
MF:C14H14BrNS
MW:308.236661434174
CID:1726181
PubChem ID:5184353
Update Time:2025-06-13

Benzenamine, 4-[(4-bromophenyl)thio]-N,N-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-[(4-bromophenyl)thio]-N,N-dimethyl-
    • AKOS005104757
    • 4-(4-bromophenyl)sulfanyl-N,N-dimethylaniline
    • 9G-339S
    • 4-[(4-bromophenyl)sulfanyl]-N,N-dimethylaniline
    • 68253-27-0
    • N-{4-[(4-bromophenyl)sulfanyl]phenyl}-N,N-dimethylamine
    • Inchi: 1S/C14H14BrNS/c1-16(2)12-5-9-14(10-6-12)17-13-7-3-11(15)4-8-13/h3-10H,1-2H3
    • InChI Key: YDIRITRMOOBUBO-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)SC1C=CC(=CC=1)N(C)C

Computed Properties

  • Exact Mass: 307.00312
  • Monoisotopic Mass: 307.00303g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 28.5Ų

Experimental Properties

  • PSA: 3.24

Benzenamine, 4-[(4-bromophenyl)thio]-N,N-dimethyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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4-((4-Bromophenyl)thio)-N,N-dimethylaniline
68253-27-0 98%
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¥509.00 2024-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1625827-2mg
4-((4-Bromophenyl)thio)-N,N-dimethylaniline
68253-27-0 98%
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Benzenamine, 4-[(4-bromophenyl)thio]-N,N-dimethyl- Related Literature

Additional information on Benzenamine, 4-[(4-bromophenyl)thio]-N,N-dimethyl-

Comprehensive Overview of Benzenamine, 4-[(4-bromophenyl)thio]-N,N-dimethyl- (CAS No. 68253-27-0)

Benzenamine, 4-[(4-bromophenyl)thio]-N,N-dimethyl- (CAS No. 68253-27-0) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and materials science. This compound, characterized by its unique molecular structure featuring a 4-bromophenylthio group and a dimethylamino moiety, is widely studied for its potential applications in drug discovery and functional materials. Researchers and industry professionals frequently search for terms like "68253-27-0 uses," "Benzenamine derivative synthesis," and "4-[(4-bromophenyl)thio]-N,N-dimethyl properties" to explore its versatility.

The growing interest in sulfur-containing compounds and brominated aromatic derivatives has positioned CAS No. 68253-27-0 as a key intermediate in organic synthesis. Its structure allows for further functionalization, making it valuable for creating high-performance polymers, photoactive materials, and bioactive molecules. Recent trends in sustainable chemistry have also led to inquiries about "green synthesis of Benzenamine derivatives" and "eco-friendly applications of brominated compounds," highlighting the compound's relevance in modern research.

From a technical perspective, Benzenamine, 4-[(4-bromophenyl)thio]-N,N-dimethyl- exhibits notable stability under standard conditions, which is critical for industrial-scale applications. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to characterize its purity and structural integrity. Users often search for "68253-27-0 analytical methods" or "spectral data for 4-[(4-bromophenyl)thio]-N,N-dimethyl-" to ensure accurate identification and quality control.

In the pharmaceutical sector, derivatives of CAS No. 68253-27-0 are investigated for their potential as kinase inhibitors or antimicrobial agents. The compound's thioether linkage and electron-rich aromatic system contribute to its interactions with biological targets. Queries like "Benzenamine derivatives in drug development" and "mechanism of action of sulfur-containing amines" reflect the compound's significance in medicinal chemistry.

Environmental and safety considerations are also paramount when handling Benzenamine, 4-[(4-bromophenyl)thio]-N,N-dimethyl-. While not classified as hazardous under standard regulations, proper storage and handling protocols are essential to maintain its integrity. Searches for "68253-27-0 safety data" and "handling brominated aromatic compounds" underscore the importance of adhering to best practices in laboratory and industrial settings.

Looking ahead, the demand for CAS No. 68253-27-0 is expected to rise, driven by advancements in material science and precision medicine. Innovations in catalysis and process optimization may further enhance its accessibility and application scope. As researchers continue to explore its potential, Benzenamine, 4-[(4-bromophenyl)thio]-N,N-dimethyl- remains a compound of enduring scientific and industrial interest.

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